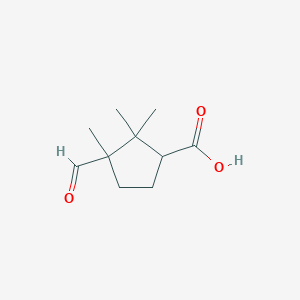
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid is a versatile chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its unique molecular structure, which includes a formyl group and a carboxylic acid group attached to a cyclopentane ring with three methyl substituents .
Vorbereitungsmethoden
The synthesis of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.
Introduction of Methyl Groups: The next step involves the introduction of methyl groups at the 2, 2, and 3 positions of the cyclopentane ring. This can be done through alkylation reactions using methylating agents.
Formylation: The formyl group is introduced at the 3 position through formylation reactions, often using reagents like formic acid or formyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups using appropriate reagents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Formyl-2,3,3-trimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with the formyl group at the 2 position.
3-Formyl-2,2,4-trimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with the methyl group at the 4 position.
3-Formyl-2,2,3-trimethylcyclopentane-1-methylcarboxylate: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
The uniqueness of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3-formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-9(2)7(8(12)13)4-5-10(9,3)6-11/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
JNULWAKHWPQJGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC1(C)C=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


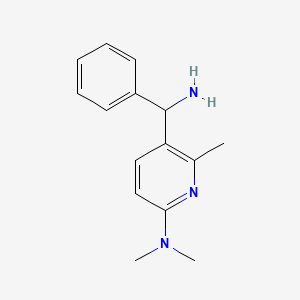

![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
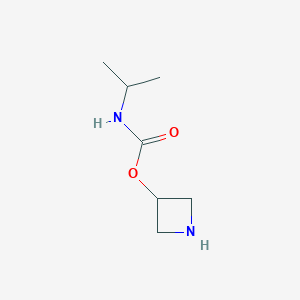
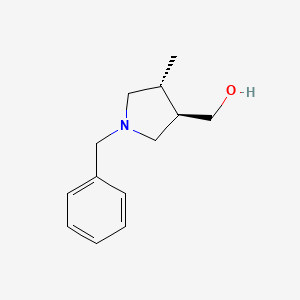
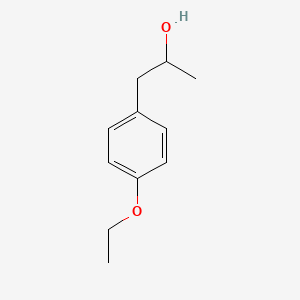
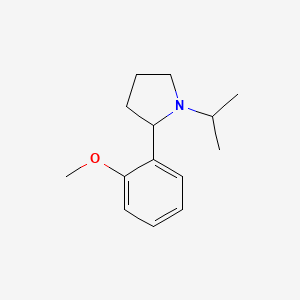
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)

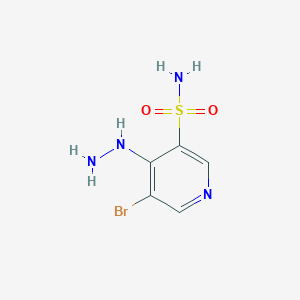
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)
